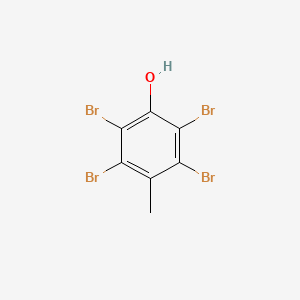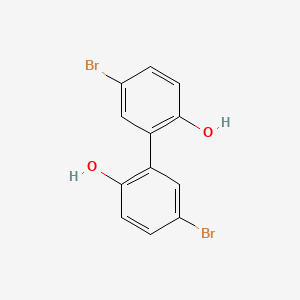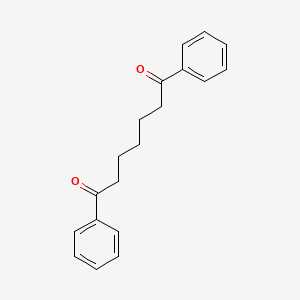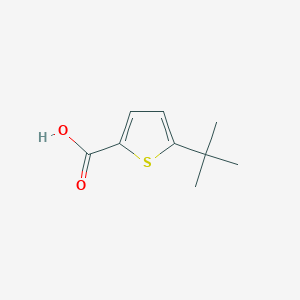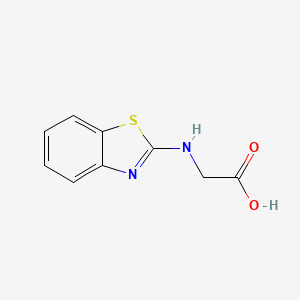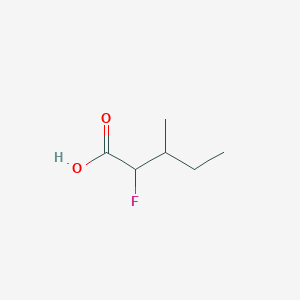
2-Fluoro-3-methylpentanoic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related fluorinated compounds has been demonstrated through various methods. For instance, optically active 2-fluoropropanoic acid and its analogs have been synthesized using sulfonates of corresponding optically active 2-hydroxycarboxylic esters and potassium fluoride in formamide, achieving high enantiomeric purity . Similarly, stereoselective synthesis of γ-fluorinated α-amino acids has been achieved by diastereoselective alkylation in the presence of LDA at low temperatures, followed by stepwise deprotection . These methods could potentially be adapted for the synthesis of 2-fluoro-3-methylpentanoic acid.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their reactivity and physical properties. The papers discuss the synthesis of compounds with specific stereochemistry, such as (2R,3S)-2-fluoro-3-methylpentanoate, which is used in the synthesis of liquid crystalline polymers . The stereochemistry plays a significant role in the properties of these materials, as evidenced by the different phases exhibited by polymers synthesized from these monomers.
Chemical Reactions Analysis
The reactivity of fluorinated compounds is influenced by the presence of the fluorine atom, which can affect the outcome of chemical reactions. For example, differences in the reactivity of enolate alkylations of Schiff bases with fluorinated alkyl halides have been observed, which can be explained by the formation of different aggregates in solution . This suggests that the reactivity of 2-fluoro-3-methylpentanoic acid in various chemical reactions would also be influenced by its fluorinated moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated counterparts. The presence of fluorine can lower transition temperatures and broaden the temperature ranges of mesophases in liquid crystalline polymers . Additionally, the synthesis of 3-fluoro-2,3-dideoxy-D-erythro-pentose and related compounds demonstrates the potential for creating substances with unique properties through the introduction of fluorine . These findings suggest that 2-fluoro-3-methylpentanoic acid would likely exhibit unique physical and chemical properties due to the incorporation of the fluorine atom.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Amino Acid Analogs : 4-Fluoroisoleucine, produced through ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid, exhibited inhibitory effects on various fungi and bacteria, showing potential for antimicrobial applications. However, it was not effective against Plasmodium berghei in mice and showed no toxicity at a significant dosage (Gershon, Shanks, & Clarke, 1978).
Chemical Analysis and Detection
- Analysis in Alcoholic Beverages : Methods have been developed to detect and quantify 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids, along with cyclohexanecarboxylic acid in wines and other alcoholic beverages. These methods involve selective isolation, derivatization, and gas chromatography-mass spectrometry, highlighting the importance of these compounds in beverage analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).
Synthesis and Application in Imaging
- Radiolabeled Tracers for Brain Tumors : 2-Amino-5-[(18)F]fluoro-2-methylpentanoic acid, a novel tracer for brain tumor imaging, has been developed. It shows potential for use in positron emission tomography (PET) due to its properties of entering cells via system L amino acid transport and providing high tumor uptake and imaging contrast (Bouhlel et al., 2015).
Extraction and Separation Applications
- Extraction of Iron(III) : 4-Methylpentan-2-ol has been used for the quantitative extraction of iron(III) from hydrochloric acid solutions, demonstrating the utility of methylpentanoic acid derivatives in selective metal extraction processes (Gawali & Shinde, 1974).
Antibacterial Applications
- Antibacterial Compounds : A compound containing 4-methylpentanoic acid isolated from Siegesbeckia glabrescens showed significant antibacterial activity, particularly against Gram-positive bacteria, suggesting potential medicinal applications (Kim et al., 2012).
Propriétés
IUPAC Name |
2-fluoro-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO2/c1-3-4(2)5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIXPQDQUCAWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50292655 | |
| Record name | 2-fluoro-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-3-methylpentanoic acid | |
CAS RN |
6087-16-7 | |
| Record name | 2-Fluoro-3-methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6087-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 84420 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006087167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC84420 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-fluoro-3-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50292655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

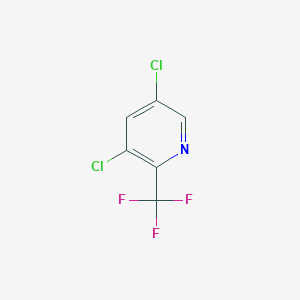
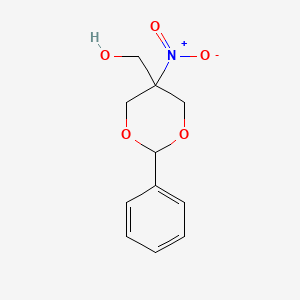
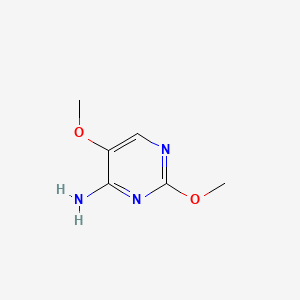
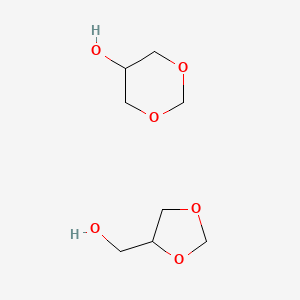
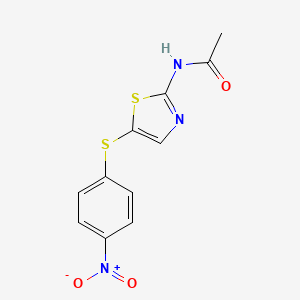
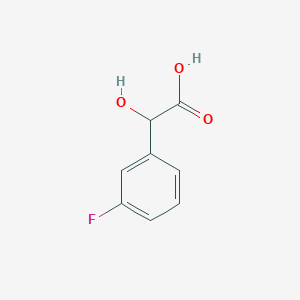
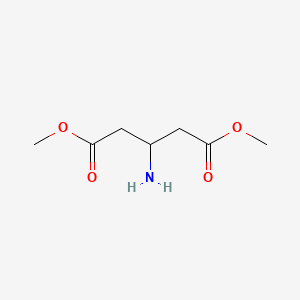
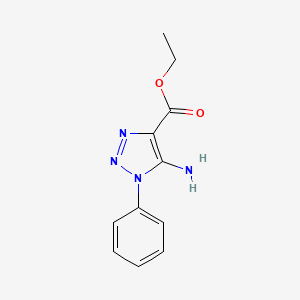
![7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1331127.png)
